molecular formula C15H11ClN2O3S B5868807 2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole

2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole

Cat. No. B5868807
M. Wt: 334.8 g/mol
InChI Key: QKBGPKPHAXCKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole is a chemical compound that belongs to the indole family. It is also known as CMT-3 and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of CMT-3 is not fully understood. However, it has been proposed that CMT-3 exerts its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. CMT-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of CMT-3 are thought to be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMT-3 has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of various cytokines and chemokines, which are involved in inflammation. CMT-3 has also been shown to inhibit the activity of various enzymes, including MMPs and COX-2. In addition, CMT-3 has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CMT-3 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its biological activity has been well characterized. However, CMT-3 also has some limitations. It is a highly reactive compound that can undergo oxidation and reduction reactions. It can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for the study of CMT-3. One area of interest is the development of CMT-3 derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of CMT-3 in more detail. Further studies are also needed to determine the potential applications of CMT-3 in the treatment of various diseases.

Synthesis Methods

The synthesis of CMT-3 involves the reaction of 4-chlorothiophenol with 6-methoxy-3-nitroindole in the presence of a base. The reaction proceeds under mild conditions and yields CMT-3 as a yellow solid. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

CMT-3 has been studied extensively for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. CMT-3 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, CMT-3 has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-methoxy-3-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-21-10-4-7-12-13(8-10)17-15(14(12)18(19)20)22-11-5-2-9(16)3-6-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBGPKPHAXCKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole

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